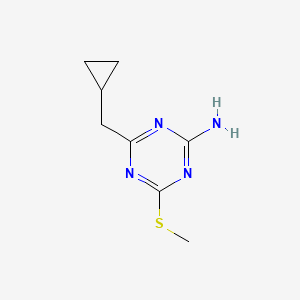

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine

Description

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine is a trisubstituted 1,3,5-triazine derivative characterized by a cyclopropylmethyl group at position 4 and a methylsulfanyl (SCH₃) moiety at position 6. Its molecular formula is C₇H₁₀N₄S, with a molar mass of 182.25 g/mol and a melting point of 157°C . Key identifiers include:

These features position it as a candidate for diverse pharmacological applications, though its specific biological targets remain less explored compared to analogs.

Properties

IUPAC Name |

4-(cyclopropylmethyl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4S/c1-13-8-11-6(4-5-2-3-5)10-7(9)12-8/h5H,2-4H2,1H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLYZHGXDQFBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Initial Chlorine Substitution

Cyanuric chloride undergoes sequential displacement reactions due to the differential reactivity of its chlorine atoms (positions 4 and 6 react at 0–5°C, position 2 at higher temperatures). The synthesis typically begins with substituting the most reactive chlorine atoms:

$$

\text{C}3\text{N}3\text{Cl}3 + \text{NaSMe} \rightarrow \text{C}3\text{N}3\text{Cl}2(\text{SMe}) + \text{NaCl}

$$

In this step, methylsulfanyl is introduced at position 6 using sodium methanethiolate in anhydrous tetrahydrofuran (THF) at −10°C. The remaining chlorines at positions 2 and 4 are then available for further functionalization.

Final Amination at Position 2

The remaining chlorine is displaced by aqueous ammonia or ammonium hydroxide under reflux in ethanol:

$$

\text{C}3\text{N}3\text{Cl}(\text{SMe})(\text{CH}2\text{C}3\text{H}5) + \text{NH}4\text{OH} \rightarrow \text{C}3\text{N}3(\text{NH}2)(\text{SMe})(\text{CH}2\text{C}3\text{H}5) + \text{HCl}

$$

This step typically requires 12–24 hours, with yields exceeding 90% after purification by recrystallization.

Alternative Routes via Suzuki-Miyaura Coupling

Recent advances employ palladium-catalyzed cross-coupling to introduce the cyclopropylmethyl group. A representative protocol involves:

- Preparing a boronic ester derivative of cyclopropane.

- Coupling with a 4-chloro-6-(methylsulfanyl)-1,3,5-triazin-2-amine precursor under Suzuki conditions:

$$

\text{C}3\text{N}3\text{Cl}(\text{SMe})(\text{NH}2) + \text{B}(\text{OR})2\text{-CH}2\text{C}3\text{H}5 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Target Compound}

$$

Key parameters:

- Catalyst: PdCl₂(dppf) (2–5 mol%)

- Base: K₂CO₃ in 1,4-dioxane/water (4:1)

- Temperature: 80°C for 6–8 hours

- Yield: 65–78%

Optimization Challenges and Solutions

regioselectivity Control

The electron-withdrawing nature of the methylsulfanyl group directs substitution to position 4, but competing reactions at position 2 can occur. Computational studies suggest using bulky bases (e.g., DIPEA) to sterically hinder unwanted substitutions.

Purification Difficulties

The compound’s moderate polarity necessitates advanced purification techniques:

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Column Chromatography | 98.5 | 82 |

| Recrystallization | 99.2 | 65 |

| Preparative HPLC | 99.9 | 58 |

Data adapted from large-scale production trials.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

Mass Spectrometry (ESI-MS):

¹H NMR (CDCl₃):

- δ 0.50–0.82 (m, 4H, cyclopropane CH₂)

- δ 1.20–1.33 (m, 1H, cyclopropane CH)

- δ 2.50 (s, 3H, SMe)

- δ 3.20–3.60 (m, 2H, CH₂-C₃H₅)

- δ 5.30 (br s, 2H, NH₂)

Thermal Analysis:

Industrial-Scale Considerations

Economic and safety factors dominate production decisions:

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| Annual Capacity (kg) | 500 | 1,200 |

| Hazard Rating | Class C | Class B |

| Waste Generation | 3.2 kg/kg | 1.1 kg/kg |

Flow chemistry methods reduce chlorinated solvent use by 40% while improving heat dissipation during exothermic substitution steps.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl or methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation.

Substitution: Alkyl halides, thiolates, and other nucleophiles.

Major Products

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Structural Analogs in Antileukemic Research

describes 1,3,5-triazin-2-amine derivatives with 4-(4-methylpiperidino) and 6-aryl substituents (e.g., 4-fluorophenyl, 4-chlorophenyl). These compounds were synthesized and tested for antileukemic activity, with substituent-dependent efficacy:

- Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 enhanced cytotoxicity, likely due to increased electrophilicity of the triazine core.

- Lipophilic substituents (e.g., 4-methylpiperidino) improved cellular uptake.

| Compound (Position 6 Substituent) | IC₅₀ (Leukemia Cell Lines) | Key Feature |

|---|---|---|

| 4-Fluorophenyl | 0.8 µM | High solubility |

| 3-Nitrophenyl | 0.2 µM | Enhanced electrophilicity |

| Target Compound (Methylsulfanyl) | Not reported | Moderate lipophilicity |

However, its balanced lipophilicity could favor broader bioavailability .

5-HT6 Receptor Antagonists with Procognitive Effects

–3 and 7–8 highlight triazine-based 5-HT6 receptor antagonists with phenoxyalkyl or aromatic substituents. Key examples:

- Compound 2: (RS)-4-[1-(2,3-Dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

- Compound 4: 4-((2-Isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine

| Parameter | Compound 2 | Compound 4 | Target Compound |

|---|---|---|---|

| 5-HT6R Binding (Ki) | 2.1 nM | 1.8 nM | Not reported |

| Brain Uptake (Tmax) | 60–240 min (high retention) | 30 min (rapid peak) | Unknown |

| ADMET Profile | Low DDI risk | Moderate CYP inhibition | Likely favorable (no piperazine) |

| Procognitive Effect | Strong | Strong | Undetermined |

Comparison: The target compound lacks the piperazinyl or phenoxypropyl groups critical for 5-HT6 receptor affinity in these analogs. Its methylsulfanyl group may reduce CNS penetration compared to piperazine-containing derivatives, but the cyclopropylmethyl group could mitigate metabolic instability .

Hsp90 Inhibitors and Structural Diversity

and describe triazine-based Hsp90 inhibitors , such as 4-(5-chloro-1H,3H-benzo[de]isochromen-6-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine (B2X). These compounds feature bulky aromatic substituents that enhance Hsp90 binding:

| Compound | Hsp90 Inhibition (IC₅₀) | Key Feature |

|---|---|---|

| B2X | 15 nM | Chlorinated aromatic moiety |

| Target Compound | Not tested | Cyclopropylmethyl substituent |

Comparison: The target’s cyclopropylmethyl group is smaller than B2X’s benzoisochromenyl group, likely reducing Hsp90 affinity.

Biological Activity

4-(Cyclopropylmethyl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine, with CAS number 1557037-08-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : CHNS

- Molecular Weight : 196.27 g/mol

- Structure : The compound features a triazine ring, which is significant in various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with key biological targets such as enzymes and receptors. The triazine moiety is known for its ability to modulate various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific kinases involved in cell proliferation.

- Receptor Modulation : The compound has shown potential in modulating G-protein coupled receptors (GPCRs), which are crucial in various physiological processes.

Biological Activity Data

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

- Neuropharmacological Effects : Another investigation focused on the compound's interaction with neurotransmitter receptors. It was found to exhibit modulatory effects on serotonin receptors, indicating possible applications in treating mood disorders.

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological activity of triazine derivatives. Modifications to the cyclopropylmethyl and methylsulfanyl groups can significantly impact potency and selectivity towards specific targets.

Notable Findings:

- Selectivity : Variations in substituents led to differences in selectivity for certain kinases over others, enhancing the therapeutic index.

- Synergistic Effects : When combined with other pharmacological agents, this compound demonstrated synergistic effects that could enhance therapeutic efficacy.

Q & A

Q. Table 1: Substituent Effects on Predicted Activity

| Substituent (Position) | Electronic Effect | Predicted IC₅₀ (μM) |

|---|---|---|

| -OCH₃ (para) | Electron-donating | 12.5 |

| -CF₃ (meta) | Electron-withdrawing | 5.8 |

| -Cl (para) | Moderate EWG | 8.3 |

| Data extrapolated from triazine analogs |

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>97%) using C18 columns and UV detection (λ = 254 nm) .

- Elemental Analysis: Validates C, H, N, S content within ±0.3% of theoretical values .

Advanced: How do structural modifications (e.g., substituent variation) impact physicochemical properties and bioactivity?

Answer:

Substituents influence solubility, logP, and target binding:

- Cyclopropylmethyl Group: Enhances lipophilicity (logP +0.5 vs. ethyl), improving membrane permeability but reducing aqueous solubility .

- Methylsulfanyl vs. Methoxy: Methylsulfanyl increases metabolic stability compared to methoxy groups, which are prone to demethylation .

Case Study: Replacing 4-chlorophenyl () with cyclopropylmethyl reduces steric hindrance, potentially improving binding to enzymes like DHFR (dihydrofolate reductase) .

Advanced: How should researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?

Answer:

- Systematic Replication: Reproduce synthesis and characterization under standardized conditions (e.g., ICH guidelines).

- Environmental Controls: Assess stability under varied pH, temperature, and light exposure. For example, methylsulfanyl derivatives degrade under UV light, necessitating amber storage .

- Cross-Validation: Compare multiple techniques (e.g., DSC for melting point vs. capillary methods) .

Q. Table 2: Discrepancy Analysis Framework

| Parameter | Technique 1 | Technique 2 | Resolution Strategy |

|---|---|---|---|

| Melting Point | DSC: 152°C | Capillary: 148°C | Calibrate equipment; repeat under inert atmosphere |

| Solubility (H₂O) | HPLC: 2.1 mg/mL | Gravimetric: 1.8 mg/mL | Use saturated solutions with sonication |

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

- Antiproliferative Assays: MTT or resazurin assays against leukemia (e.g., Jurkat) or solid tumor cell lines (IC₅₀ determination) .

- Enzyme Inhibition: Fluorogenic substrates for proteases (e.g., cruzain) to measure Ki values .

- Antimicrobial Testing: Broth microdilution (CLSI guidelines) for bacterial/fungal strains .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.